BML-210

説明

特性

IUPAC Name |

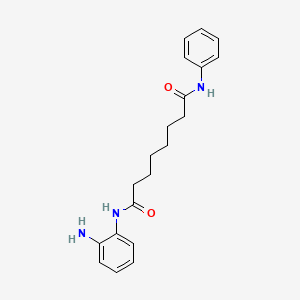

N'-(2-aminophenyl)-N-phenyloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLHBLWLFUFFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429496 | |

| Record name | BML-210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537034-17-6 | |

| Record name | N1-(2-Aminophenyl)-N8-phenyloctanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537034-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BML-210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BML-210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 537034-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BML-210: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-210, also known as N-(2-aminophenyl)-N'-phenyloctanediamide, is a novel small molecule inhibitor of histone deacetylases (HDACs). This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its molecular targets, effects on cellular signaling pathways, and its potential as an anti-neoplastic agent. The information presented is collated from a variety of in vitro studies on human cancer cell lines.

Core Mechanism: Histone Deacetylase Inhibition

This compound exerts its primary cellular effects through the inhibition of histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from the lysine (B10760008) residues of histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. This compound's inhibition of HDACs results in the accumulation of acetylated histones, a more relaxed chromatin state, and the subsequent re-expression of silenced genes, including tumor suppressor genes.

Quantitative Data on HDAC Inhibition and Cellular Effects

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key quantitative data available.

| Parameter | Cell Line/System | Value | Reference(s) |

| IC50 (HDAC Activity) | HeLa Cell Nuclear Extract | 87 µM | |

| HeLa Cell Nuclear Extract | 30 µM | [1] | |

| IC50 (Reporter Assay) | HDAC4-VP16 Driven Reporter | ~5 µM | [2][3] |

| IC50 (Antiproliferative) | MV4-11 (Leukemia) | 7.244 µM | [2] |

Table 1: IC50 Values for this compound

| Cell Line | Concentration | Time (hours) | Effect | Percent Inhibition/Effect | Reference(s) |

| NB4 | 10 µM | 24 | Growth Inhibition | 44% | [4] |

| 10 µM | 48 | Growth Inhibition | 77% | [4] | |

| 20 µM | 48 | Growth Inhibition | 90% | [4] | |

| 10 µM | 48 | Apoptosis | 60% | [4] | |

| 20 µM | 48 | Apoptosis | 90% | [4] | |

| 10 µM | 24 | G0/G1 Phase Arrest | 70% of cells | [4] | |

| 20 µM | 24 | G0/G1 Phase Arrest | 71% of cells | [4] | |

| 20 µM | 48 | HDAC Activity Inhibition | 85% | [4] | |

| 10 µM | 48 | HDAC1 Gene Expression Inhibition | 36% | [4] | |

| 20 µM | 8 | HDAC1 Gene Expression Inhibition | 74% | [4] |

Table 2: Dose- and Time-Dependent Effects of this compound on NB4 Leukemia Cells

Key Signaling Pathways Modulated by this compound

This compound's activity as an HDAC inhibitor leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and differentiation.

HDAC Inhibition and Transcriptional Regulation

This compound's primary mechanism involves the direct inhibition of HDAC enzymes, leading to an increase in histone H4 acetylation. This alters chromatin structure and facilitates the binding of transcription factors to DNA. Studies have shown that this compound down-regulates the expression of HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC7. A key interaction that is disrupted by this compound is the binding of HDAC4 to the Myocyte Enhancer Factor-2 (MEF2) transcription factor[2]. This disruption is critical as the HDAC4-MEF2 complex is involved in the repression of various genes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is triggered in a dose- and time-dependent manner. The apoptotic cascade initiated by this compound involves the activation of caspases, which are key executioner enzymes in this process.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle. This prevents the cells from progressing to the S phase (DNA synthesis) and subsequently to mitosis, thereby inhibiting proliferation. This cell cycle arrest is often a prerequisite for the induction of apoptosis.

Modulation of NF-κB and Sp1 Transcription Factors

This compound has been shown to influence the binding activity of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Sp1 (Specificity protein 1) to their consensus DNA sequences[5]. The regulation of these transcription factors, which are involved in cell survival and proliferation, contributes to the anti-cancer effects of this compound.

Involvement of JNK Pathway and PARP Inhibition

Extensive literature searches did not yield direct evidence of this compound acting as a PARP (Poly (ADP-ribose) polymerase) inhibitor or directly modulating the JNK (c-Jun N-terminal kinases) signaling pathway. The primary and well-documented mechanism of action of this compound is through the inhibition of histone deacetylases.

Experimental Protocols

Western Blot for HDAC1 Expression in NB4 Cells

This protocol is adapted from general western blot procedures and tailored for the analysis of HDAC1 protein expression in NB4 cells treated with this compound.

-

Cell Culture and Treatment: Culture human promyelocytic leukemia NB4 cells in appropriate media. Treat cells with 20 µM this compound or vehicle control (e.g., DMSO) for 48 hours.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HDAC1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should be used on the same blot.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Flow Cytometry for Apoptosis in NB4 Cells (Annexin V/PI Staining)

This protocol outlines the procedure to quantify apoptosis in this compound-treated NB4 cells.

-

Cell Culture and Treatment: Culture NB4 cells and treat with 10 µM or 20 µM this compound for 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

This compound is a histone deacetylase inhibitor that demonstrates significant anti-cancer activity in vitro. Its mechanism of action is centered on the inhibition of HDACs, leading to altered gene expression, induction of apoptosis, and cell cycle arrest in cancer cells. The modulation of key transcription factors such as NF-κB and Sp1 further contributes to its therapeutic potential. While its effects on the JNK and PARP pathways are not established, its well-documented role as an HDAC inhibitor makes it a valuable tool for cancer research and a potential candidate for further drug development.

References

- 1. exchemistry.com [exchemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Histone Deacetylase Inhibitor this compound Influences Gene and Protein Expression in Human Promyelocytic Leukemia NB4 Cells via Epigenetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel histone deacetylase inhibitor this compound exerts growth inhibitory, proapoptotic and differentiation stimulating effects on the human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-210: A Technical Guide to a Novel Histone Deacetylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BML-210, with the chemical name N-(2-aminophenyl)-N'-phenyloctanediamide, is a novel small molecule inhibitor of histone deacetylases (HDACs). It has garnered significant interest within the research community for its potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological effects.

Chemical and Physical Properties

This compound is a synthetic benzamide (B126) derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-aminophenyl)-N'-phenyloctanediamide[1] |

| Synonyms | BML210, N-(2-aminophenyl)-N'-phenyl-octanediamide, CAY10433[1][2] |

| CAS Number | 537034-17-6[1] |

| Molecular Formula | C20H25N3O2[1] |

| Molecular Weight | 339.44 g/mol [1] |

| Melting Point | 168-170 °C[1] |

| Solubility | Soluble in DMSO (≥30 mg/mL) and ethanol (B145695) (10 mg/mL)[1][3] |

| SMILES | Nc1ccccc1NC(=O)CCCCCCC(=O)Nc2ccccc2[1] |

| InChIKey | RFLHBLWLFUFFDZ-UHFFFAOYSA-N[1] |

Mechanism of Action

This compound functions primarily as a histone deacetylase (HDAC) inhibitor. Its mechanism of action is centered on the disruption of the interaction between class IIa HDACs, specifically HDAC4, and the Myocyte Enhancer Factor-2 (MEF2) transcription factor.[4][5] This targeted disruption prevents the recruitment of HDAC4 to gene promoters, leading to an increase in histone acetylation and subsequent changes in gene expression.

One of the key downstream effects of this compound is the induction of cell cycle arrest at the G0/G1 phase and the activation of the apoptotic cascade in cancer cells.[4][6] This is achieved through the altered expression of genes involved in cell cycle regulation and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

Table 1: In Vitro Efficacy

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| HeLa | Reporter Assay | HDAC4-VP16 Inhibition | ~5 µM | IC50 | [4][7][8][9] |

| NB4 | Cell Viability | Growth Inhibition | 10, 20 µM | Dose- and time-dependent | [4][6] |

| HeLa | Cell Cycle Analysis | G0/G1 Arrest | 20, 30 µM | Increased proportion of cells in G0/G1 | [10] |

| NB4 | Cell Cycle Analysis | G0/G1 Arrest | 10 µM | Increase to ~70% at 24 and 48 h | [6] |

| NB4 | Apoptosis Assay | Apoptosis Induction | 10 µM | Induces apoptotic cell death | [4] |

| NB4 | HDAC Activity Assay | HDAC Activity | 20 µM | 85% decrease after 48 h | [11] |

| U2OS | High Content Screening | H3K9 Acetylation | 10.02 µM | IC50 | [3] |

| U2OS | High Content Screening | p21 Expression | 50.81 µM | EC50 | [3] |

Table 2: In Vivo Efficacy

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mouse | Orthotopic Mammary Tumors | 20 mg/kg; IP; 3x/week for 2 weeks | Notable suppression of tumor growth and weight | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Human cervical cancer (HeLa), human promyelocytic leukemia (NB4), and human osteosarcoma (U2OS) cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentration in the culture medium.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 24 to 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.[3]

HDAC Activity Assay

This assay measures the activity of HDAC enzymes in cell lysates.

-

Cell Lysate Preparation: Treat cells with this compound, then harvest and lyse the cells to obtain nuclear extracts.

-

Assay Reaction: In a 96-well plate, combine the nuclear extract with an HDAC substrate (e.g., a fluorogenic acetylated peptide) and assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for deacetylation.

-

Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

-

Signal Measurement: Measure the signal using a fluorometer or spectrophotometer. The signal intensity is proportional to the HDAC activity.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine the association of specific proteins with specific DNA regions.

-

Cell Treatment and Crosslinking: Treat HeLa cells transfected with FLAG-tagged HDAC4 and MEF2C with 10 µM this compound for 6 hours.[7] Crosslink proteins to DNA with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an anti-FLAG antibody or a negative control IgG.

-

Washing and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding and then elute the complexes.

-

Reverse Crosslinking: Reverse the protein-DNA crosslinks by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers flanking the MEF2 binding site on the endogenous frataxin (FXN) promoter to quantify the amount of precipitated DNA.[7]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer this compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection). A typical dosing regimen is 20 mg/kg, three times a week for two weeks.[1]

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Conclusion

This compound is a potent and specific inhibitor of the HDAC4-MEF2 interaction, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer models. The detailed protocols and compiled data in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and other HDAC inhibitors. Further studies are warranted to fully elucidate its clinical utility in oncology.

References

- 1. Dietary intake of selected nutrients and persistence of HPV infection in men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - HDAC Inhibitor [hdacis.com]

- 3. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Inhibition of the function of class IIa HDACs by blocking their interaction with MEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

BML-210: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-210, also known as N-(2-Aminophenyl)-N'-phenyloctanediamide, is a small molecule inhibitor of histone deacetylases (HDACs).[1][2][3] It has garnered significant interest within the research community for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a synthetic anilide compound with the following properties:

| Property | Value | Reference |

| IUPAC Name | N-(2-aminophenyl)-N'-phenyloctanediamide | [2] |

| Molecular Formula | C₂₀H₂₅N₃O₂ | [2] |

| Molecular Weight | 339.44 g/mol | [2] |

| CAS Number | 537034-17-6 | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 168-170 °C | [2] |

| Solubility | Soluble in DMSO (up to 50 mM) and Ethanol (10 mg/mL). | [2] |

| Purity | >98% |

Mechanism of Action as an HDAC Inhibitor

This compound exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in tumor suppression.

A key and specific mechanism of this compound involves the disruption of the interaction between class IIa HDACs, particularly HDAC4, and the Myocyte Enhancer Factor-2 (MEF2) transcription factor.[4][5] This interaction is crucial for the recruitment of HDAC4 to specific gene promoters. This compound has been shown to have a specific disruptive effect on the HDAC4:MEF2 interaction, with an apparent IC₅₀ of approximately 5 µM in a reporter assay.[5] This disruption prevents the HDAC4-mediated repression of MEF2 target genes.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been evaluated in various cell lines and assays. The following tables summarize the available quantitative data.

Table 1: IC₅₀ Values of this compound in Cellular Assays

| Cell Line | Assay Type | IC₅₀ Value | Reference |

| HeLa (Cervical Cancer) | HDAC inhibition in nuclear extracts | 87 µM | |

| MV4-11 (Acute Myeloid Leukemia) | Antiproliferative activity | 7244 nM (7.244 µM) | [5] |

Table 2: Effect of this compound on HDAC Expression in NB4 Cells (Acute Promyelocytic Leukemia)

| Treatment | Duration | Effect on HDAC1 Gene Expression | Effect on HDAC2 & HDAC3 Expression | Reference |

| 10 µM this compound | 48 hours | Up to 36% inhibition | Very low effect | [5] |

| 20 µM this compound | 8 hours | Up to 74% inhibition | Very low effect | [5] |

Key Biological Effects

Cell Cycle Arrest

This compound has been consistently shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including human promyelocytic leukemia (NB4) and cervical cancer (HeLa) cells.[1][5][6][7] This arrest prevents the proliferation of cancer cells. In NB4 cells, treatment with 10 µM this compound for 24 and 48 hours resulted in an increase in the G0/G1 phase population up to 70%.[5]

Induction of Apoptosis

A crucial anti-cancer property of this compound is its ability to induce apoptosis, or programmed cell death.[1][5] In NB4 cells, 10 µM this compound induced apoptotic cell death.[5] The mechanism of apoptosis induction by HDAC inhibitors like this compound often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9.[8][9][10]

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways implicated in cancer development and progression.

p53/p21 Pathway

HDAC inhibitors, including this compound, are known to activate the p53/p21 tumor suppressor pathway. HDAC1 is known to deacetylate p53, a modification that can affect its stability and activity.[1][11] By inhibiting HDAC1, this compound can lead to the accumulation of acetylated p53, enhancing its transcriptional activity. One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[12][13] HDAC1 can also directly repress the p21 promoter by deacetylating histones.[12][13] Inhibition of HDAC1 by this compound leads to hyperacetylation of the p21 promoter, increased p21 expression, and subsequent cell cycle arrest.[4][9]

References

- 1. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. This compound - HDAC Inhibitor [hdacis.com]

- 4. [PDF] Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Histone deacetylase inhibitor this compound induces growth inhibition and apoptosis and regulates HDAC and DAPC complex expression levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MDM2-HDAC1-mediated deacetylation of p53 is required for its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The tumor suppressor p53 and histone deacetylase 1 are antagonistic regulators of the cyclin-dependent kinase inhibitor p21/WAF1/CIP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

BML-210 (CAY10433): An In-depth Technical Guide to a Novel Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-210, also known as CAY10433, is a novel small molecule inhibitor of histone deacetylases (HDACs). It has demonstrated significant activity in various cancer cell lines, inducing cell cycle arrest, apoptosis, and differentiation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and effects on key signaling pathways. Detailed experimental protocols for in vitro assays are provided to facilitate further research and drug development efforts.

Chemical Properties and Synonyms

This compound is a synthetic benzamide (B126) derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | N-(2-aminophenyl)-N'-phenyl-octanediamide |

| Alternative Names | CAY10433, N-phenyl-N'-(2-Aminophenyl)hexamethylenediamide |

| CAS Number | 537034-17-6 |

| Molecular Formula | C₂₀H₂₅N₃O₂ |

| Molecular Weight | 339.43 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO (68 mg/mL) and ethanol. |

Mechanism of Action

This compound functions as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.[1][2]

The primary mechanism of action of this compound involves the direct inhibition of HDAC activity. This leads to the accumulation of acetylated histones, particularly H4, which in turn alters gene expression.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell lines and assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as an HDAC inhibitor.

| Assay/Cell Line | IC50 Value | Reference |

| HDAC Activity Assay | 87 μM | [1] |

| HDAC4-VP16-driven reporter signal | ~5 µM | [2][4] |

| NB4 (Human Promyelocytic Leukemia) | Not explicitly stated, but effective at 10-20 μM | [5] |

| HL-60 (Human Promyelocytic Leukemia) | Not explicitly stated, but effective at inducing differentiation | [1][3] |

| K562 (Human Myelogenous Leukemia) | Not explicitly stated, but effective at inducing differentiation | [1][3] |

| HeLa (Human Cervical Cancer) | Not explicitly stated, but effective at 20-30 μM | [1][6] |

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer progression.

NF-κB and Sp1 Signaling

Studies have indicated that this compound affects the binding of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Sp1 (Specificity protein 1) to the promoters of genes such as p21 and FasL.[1][3] This modulation of NF-κB and Sp1 activity is a critical aspect of this compound's anti-cancer effects, leading to the induction of apoptosis and cell cycle arrest.

References

- 1. Synergistic Interactions between HDAC and Sirtuin Inhibitors in Human Leukemia Cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective [mdpi.com]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. mdpi.com [mdpi.com]

- 6. Histone deacetylase inhibitor this compound induces growth inhibition and apoptosis and regulates HDAC and DAPC complex expression levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-210: A Technical Guide to a Novel Histone Deacetylase Inhibitor

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

BML-210, also known by its chemical name N-(2-aminophenyl)-N'-phenyloctanediamide, is a synthetic benzamide (B126) that has emerged as a significant tool in the study of epigenetic regulation. Initially identified as a novel histone deacetylase (HDAC) inhibitor, its primary mechanism of action is the disruption of the protein-protein interaction between class IIa HDACs, particularly HDAC4, and the myocyte enhancer factor-2 (MEF2) transcription factor. This paper provides a comprehensive technical overview of this compound, including its discovery and history, its mechanism of action, and a summary of its biological effects. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of oncology, neurobiology, and metabolic diseases.

Discovery and History

Chemical Properties:

| Property | Value |

| Chemical Name | N-(2-aminophenyl)-N'-phenyloctanediamide |

| Synonyms | BML210, CAY10433, N-phenyl-N'-(2-Aminophenyl)hexamethylenediamide |

| Molecular Formula | C₂₀H₂₅N₃O₂ |

| Molecular Weight | 339.43 g/mol |

| CAS Number | 537034-17-6 |

| Appearance | White to faintly yellow powder |

| Solubility | Soluble in DMSO (≥30 mg/mL) and ethanol (B145695) (10 mg/mL, warm) |

Mechanism of Action

This compound's primary mechanism of action is not through direct catalytic inhibition of HDAC enzymes, but rather by disrupting the interaction between class IIa HDACs and the MEF2 transcription factor.[3] Specifically, it has been shown to have a disruptive effect on the HDAC4:MEF2 interaction.[3] This is significant as the recruitment of class IIa HDACs to chromatin is dependent on their interaction with transcription factors like MEF2. By blocking this interaction, this compound prevents the deacetylation of histones at specific gene promoters, leading to a more open chromatin state and altered gene expression.

There is also evidence to suggest that this compound can inhibit the activity of SIRT1, a class III histone deacetylase. One study noted that this compound inhibits the deacetylation of the transcription factor FOXO3 by mammalian SIRT1 in oxidatively stressed cells.[4] This dual activity on both class IIa HDACs and SIRT1 suggests a broader range of biological effects than initially anticipated.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays and cell lines. The IC50 values vary depending on the specific experimental setup.

| Assay/Cell Line | Target/Effect | IC50 Value | Reference |

| HDAC4-VP16 driven reporter | HDAC4:MEF2 interaction | ~5 µM | [3] |

| HeLa cell nuclear extract | General HDAC activity | 87 µM | [5] |

| HeLa cell nuclear extract | General HDAC activity | 30 µM | [4] |

| NB4 (Human promyelocytic leukemia) | Growth inhibition (48h) | ~10 µM (77% inhibition) | [6] |

| NB4 (Human promyelocytic leukemia) | Growth inhibition (48h) | <20 µM (90% inhibition) | [6] |

| HL-60, THP-1, K562 (Leukemia cell lines) | Growth inhibition | Dose-dependent | [7] |

Effects on Cell Cycle and Apoptosis in NB4 Cells:

| Treatment | Effect on Cell Cycle | Apoptosis Induction (48h) | Reference |

| 10 µM this compound | Increase in G0/G1 phase up to 70% | Induces apoptosis | [3][6] |

| 20 µM this compound | Increase in G0/G1 phase up to 71% (24h) | Potent induction of apoptosis | [3][6] |

Experimental Protocols

HDAC Activity Assay (General Protocol)

This protocol is a general guideline for measuring HDAC activity in the presence of inhibitors like this compound.

Materials:

-

HeLa or other cell line nuclear extract as a source of HDACs.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (e.g., Trichostatin A and trypsin in a suitable buffer).

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the nuclear extract to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC).

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., NB4).

-

Complete culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear microplate.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Cells treated with this compound as described above.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Harvest the treated cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Animal Study (General Protocol)

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Cancer cells for xenograft model (e.g., mammary tumor cells).

-

This compound formulation for injection (e.g., dissolved in a suitable vehicle like corn oil).

-

Calipers for tumor measurement.

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., three times per week).[3]

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Signaling Pathways and Visualizations

This compound's mechanism of action primarily involves the disruption of the HDAC4-MEF2 signaling axis. This can be visualized as follows:

The experimental workflow for assessing the effect of this compound on cell viability can be visualized as:

The potential dual-inhibition mechanism involving SIRT1 can be represented as:

Conclusion

This compound is a valuable research tool for investigating the roles of class IIa HDACs and potentially SIRT1 in various biological processes. Its ability to disrupt the HDAC4:MEF2 protein-protein interaction offers a distinct mechanism of action compared to catalytic HDAC inhibitors. The accumulated data on its effects on cancer cell proliferation, cell cycle, and apoptosis underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a centralized resource of information on this compound to facilitate further research and drug discovery efforts. Further studies are warranted to fully elucidate its selectivity profile across all HDAC isoforms and to explore its therapeutic potential in a broader range of diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. exchemistry.com [exchemistry.com]

- 5. This compound, HDAC inhibitor (CAS 537034-17-6) | Abcam [abcam.com]

- 6. The Histone Deacetylase Inhibitor this compound Influences Gene and Protein Expression in Human Promyelocytic Leukemia NB4 Cells via Epigenetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel histone deacetylase inhibitor this compound exerts growth inhibitory, proapoptotic and differentiation stimulating effects on the human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-210: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-210, identified as N-(2-Aminophenyl)-N'-phenyloctanediamide, is a synthetic benzamide (B126) and a potent histone deacetylase (HDAC) inhibitor.[1][2] This document provides a comprehensive overview of the biological functions of this compound, with a focus on its mechanism of action, effects on cellular processes, and its potential as a therapeutic agent, particularly in oncology. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility. Furthermore, critical signaling pathways modulated by this compound are visually represented to enhance understanding.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound functions primarily as a histone deacetylase inhibitor.[3] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[1]

A key and specific mechanism of this compound involves its disruptive effect on the interaction between class IIa HDACs, such as HDAC4, and the Myocyte Enhancer Factor-2 (MEF2) transcription factor.[4][5] this compound has been shown to inhibit the HDAC4-VP16-driven reporter signal with an apparent half-maximal inhibitory concentration (IC50) of approximately 5 µM.[4] It achieves this by binding to a hydrophobic moiety on MEF2, thereby blocking the recruitment of HDAC4 to MEF2-targeted gene promoters.[5] This action is independent of reducing the expression level of HDAC4 itself.[4][5]

Quantitative Analysis of Biological Effects

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Concentration | Time (hours) | Effect | Citation |

| NB4 | Human Promyelocytic Leukemia | Growth Inhibition | 10, 20 µM | 24, 48 | Dose- and time-dependent inhibition | [4] |

| NB4 | Human Promyelocytic Leukemia | Apoptosis | 10 µM | 48 | Induces apoptotic cell death | [4] |

| NB4 | Human Promyelocytic Leukemia | Apoptosis | 20 µM | 48 | Up to 90% cell death | [2] |

| NB4 | Human Promyelocytic Leukemia | Cell Cycle Arrest (G0/G1) | 10 µM | 24, 48 | Increase in G0/G1 phase up to 70% | [4] |

| NB4 | Human Promyelocytic Leukemia | HDAC1 Gene Expression | 10 µM | 48 | Up to 36% inhibition | [4] |

| NB4 | Human Promyelocytic Leukemia | Total HDAC Expression | 20 µM | 8 | Up to 74% inhibition | [4] |

| HL-60 | Human Promyelocytic Leukemia | Differentiation (Granulocytes) | Not Specified | Not Specified | Up to 30% | [1] |

| K562 | Human Myelogenous Leukemia | Differentiation (Erythrocytes) | Not Specified | Not Specified | Up to 30% | [1] |

| HeLa | Human Cervical Cancer | Cell Cycle Arrest (G0/G1) | 20, 30 µM | Not Specified | Increase in G0/G1 phase | [6] |

| HeLa | Human Cervical Cancer | Apoptosis | 20, 30 µM | Not Specified | Accumulation in subG1 phase | [6] |

| FRDA Lymphoid (GM15850) | Friedreich's Ataxia | FXN mRNA Expression | Not Specified | Not Specified | 1.4-fold increase | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Effect | Citation |

| Mice | Orthotopic Mammary Tumors | 20 mg/kg | Intraperitoneal (IP) | Three times per week for two weeks | Notable suppression of tumor growth and weight | [4] |

Key Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways implicated in cancer development and progression.

Disruption of the HDAC4-MEF2 Transcriptional Repression Complex

As a primary mechanism, this compound interferes with the HDAC4-MEF2 signaling axis. This interaction is crucial for the transcriptional repression of genes involved in cell differentiation and apoptosis.

Caption: this compound disrupts the HDAC4-MEF2 interaction, alleviating transcriptional repression.

Induction of Apoptosis and Cell Cycle Arrest

This compound promotes apoptosis and cell cycle arrest in cancer cells by modulating the expression of key regulatory proteins. This involves transcription factors such as NF-κB and Sp1, and their downstream targets like p21 and FasL.[1][7]

Caption: this compound induces apoptosis and G1 arrest via modulation of NF-κB and Sp1 activity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines (NB4, HL-60, THP-1, K562) and human cervical cancer cells (HeLa) are commonly used.[1][6]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][8] The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight (for adherent cells). The medium is then replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

Cell Viability and Proliferation Assays

-

Method: The effect of this compound on cell viability and proliferation can be assessed using a variety of methods, including Trypan Blue exclusion, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or CCK-8 (Cell Counting Kit-8) assay.

-

Procedure (Trypan Blue):

-

After treatment with this compound for the desired time, cells are harvested.

-

A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

-

Cell viability is expressed as the percentage of viable cells relative to the total number of cells.

-

Cell Cycle Analysis

-

Method: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Following this compound treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

-

The DNA content of the cells is then analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[6]

-

Apoptosis Assa

-

Method: Apoptosis can be quantified using flow cytometry after staining with Annexin V and PI.

-

Procedure:

-

After treatment, cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

-

Method: Western blotting is used to determine the expression levels of specific proteins, such as HDACs.[2]

-

Procedure:

-

Cells are lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., HDAC1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Method: ChIP assays are performed to investigate the in vivo interaction of proteins with specific genomic DNA regions.[5]

-

Procedure:

-

Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to the protein of interest (e.g., MEF2 or HDAC4) is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of a specific DNA sequence (e.g., a gene promoter) in the immunoprecipitated sample is quantified by quantitative PCR (qPCR).

-

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion and Future Directions

This compound is a well-characterized HDAC inhibitor with potent anti-cancer properties demonstrated in both in vitro and in vivo models. Its ability to induce apoptosis, cell cycle arrest, and cellular differentiation in various cancer cell lines, coupled with its specific mechanism of disrupting the HDAC4:MEF2 interaction, makes it a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating its efficacy in a broader range of cancer types, exploring potential combination therapies to enhance its anti-tumor activity, and further defining its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel epigenetic therapies.

References

- 1. The novel histone deacetylase inhibitor this compound exerts growth inhibitory, proapoptotic and differentiation stimulating effects on the human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Histone Deacetylase Inhibitor this compound Influences Gene and Protein Expression in Human Promyelocytic Leukemia NB4 Cells via Epigenetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - HDAC Inhibitor [hdacis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Histone deacetylase inhibitor this compound induces growth inhibition and apoptosis and regulates HDAC and DAPC complex expression levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

BML-210: A Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-210, also known as N-(2-aminophenyl)-N'-phenyloctanediamide, is a small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other proteins, HDACs induce chromatin condensation and transcriptional repression. This compound has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology, due to its ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This technical guide provides an in-depth overview of the target proteins of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Protein Targets of this compound

The primary molecular targets of this compound are members of the histone deacetylase (HDAC) family of enzymes. This compound exhibits inhibitory activity against Class I and Class II HDACs, with a particularly notable effect on the interaction between HDAC4 and the Myocyte Enhancer Factor-2 (MEF2).[1]

Histone Deacetylases (HDACs)

This compound demonstrates broad inhibitory activity against multiple HDAC isoforms. Studies have shown that treatment with this compound leads to the down-regulation of HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC7.[2] This inhibition of HDAC activity results in the hyperacetylation of histones, leading to a more open chromatin structure and the altered expression of genes involved in critical cellular processes.

A significant aspect of this compound's mechanism is its specific disruption of the protein-protein interaction between HDAC4 and the transcription factor MEF2.[1] This interaction is crucial for the regulation of gene expression in various cell types, and its disruption by this compound can lead to the reactivation of silenced genes.

Quantitative Data on this compound Inhibitory Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various experimental systems, though values have shown some variability. The following table summarizes the reported IC50 values for this compound against HDACs.

| Target System | IC50 Value | Cell Line/Assay Conditions | Reference |

| HDAC4-VP16-driven reporter signal | ~5 µM | Not specified | [1][3] |

| HDAC activity | 87 µM | HeLa cell extract | |

| HDAC activity | 30 µM | HeLa cell nuclear extracts with 200 µM acetylated fluorometric substrate | [4] |

| Antiproliferative activity | 7.244 µM | MV4-11 cells | [1] |

Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound triggers a cascade of downstream signaling events, impacting cell cycle progression, apoptosis, and gene transcription.

Cell Cycle Arrest

A hallmark of this compound activity is the induction of cell cycle arrest, primarily at the G0/G1 phase.[1][5] This is often associated with the upregulation of cyclin-dependent kinase inhibitors such as p21. The diagram below illustrates the proposed pathway for this compound-induced cell cycle arrest.

Caption: this compound induces G0/G1 cell cycle arrest by inhibiting HDACs.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][5] This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of this compound are linked to the modulation of key regulatory proteins.

Regulation of Transcription Factors

This compound influences the activity of several key transcription factors, including NF-κB and Sp1, which in turn regulate the expression of genes involved in cell survival and apoptosis, such as p21 and FasL.[6]

Caption: this compound modulates NF-κB and Sp1 activity to alter gene expression.

Dystrophin-Associated Protein Complex (DAPC) Signaling

Research has indicated a connection between HDAC inhibition by this compound and the regulation of the dystrophin-associated protein complex (DAPC).[2] The DAPC is a group of proteins that links the cytoskeleton to the extracellular matrix and is involved in cell signaling. This compound treatment has been shown to alter the expression levels of DAPC components.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HDAC Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory effect of this compound on HDAC activity in nuclear extracts.

Materials:

-

HeLa cell nuclear extract

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a stop solution)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add HeLa nuclear extract to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Add the HDAC fluorometric substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Calculate the percent inhibition and determine the IC50 value of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line (e.g., NB4, HeLa)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the procedure to investigate the effect of this compound on the association of specific proteins (e.g., HDAC4, MEF2) with target gene promoters.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde

-

Glycine

-

Lysis buffers

-

Antibody specific to the protein of interest (e.g., anti-HDAC4, anti-MEF2)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

PCR reagents and primers for target gene promoters

Procedure:

-

Crosslink proteins to DNA by treating cells with formaldehyde.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the protein-DNA complexes using a specific antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound is a potent histone deacetylase inhibitor that targets multiple HDAC isoforms, with a pronounced effect on the HDAC4:MEF2 protein-protein interaction. Its mechanism of action involves the induction of histone hyperacetylation, leading to altered gene expression, cell cycle arrest at the G0/G1 phase, and apoptosis. The modulation of key signaling pathways involving transcription factors like NF-κB and Sp1, as well as components of the dystrophin-associated protein complex, underscores its complex biological activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and to explore its therapeutic potential in various disease contexts. Further research is warranted to establish a more comprehensive HDAC isoform selectivity profile and to fully elucidate the intricate signaling networks it perturbs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone deacetylase inhibitor this compound induces growth inhibition and apoptosis and regulates HDAC and DAPC complex expression levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. exchemistry.com [exchemistry.com]

- 5. The Histone Deacetylase Inhibitor this compound Influences Gene and Protein Expression in Human Promyelocytic Leukemia NB4 Cells via Epigenetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sp1 and NF-kappaB transcription factor activity in the regulation of the p21 and FasL promoters during promyelocytic leukemia cell monocytic differentiation and its associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-210: A Technical Guide to its Signaling Pathway Involvement

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-210 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various cancer models.[1] Its primary mechanism of action involves the disruption of the interaction between class IIa HDACs, particularly HDAC4, and the myocyte enhancer factor-2 (MEF2) transcription factor.[1][2] This interference with a critical cellular signaling nexus leads to the induction of apoptosis and cell cycle arrest, making this compound a compound of interest for further investigation in oncology. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular functions.

Core Mechanism of Action: HDAC Inhibition and MEF2-HDAC4 Disruption

This compound functions as a histone deacetylase inhibitor.[1][3][4][5][6] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of various genes, including those involved in tumor suppression.

A key and specific mechanism of this compound is its ability to disrupt the protein-protein interaction between HDAC4 and the transcription factor MEF2.[1][2] The MEF2 family of transcription factors plays a crucial role in cell differentiation, proliferation, and survival. Class IIa HDACs, including HDAC4, act as corepressors for MEF2, thereby inhibiting the expression of MEF2 target genes. This compound physically blocks the recruitment of HDAC4 to MEF2, thereby derepressing MEF2-dependent gene transcription.[2]

Signaling Pathway Involvement

The inhibitory action of this compound on the HDAC4-MEF2 axis triggers a cascade of downstream signaling events that culminate in cell cycle arrest and apoptosis in cancer cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines, including human leukemia and cervical cancer cells.[1][3][4][5][7] The apoptotic signaling cascade initiated by this compound involves both the intrinsic and extrinsic pathways.

-

Caspase Activation: Treatment with this compound leads to the activation of key executioner caspases, including caspase-3, as well as initiator caspases such as caspase-8 and caspase-9.

-

Regulation of Apoptosis-Related Proteins: The expression of critical proteins involved in apoptosis is modulated by this compound. This includes the upregulation of pro-apoptotic factors like Fas Ligand (FasL).[3]

Cell Cycle Arrest at G0/G1 Phase

A hallmark of this compound's cellular effect is the induction of cell cycle arrest at the G0/G1 checkpoint.[1][4][5] This prevents cancer cells from progressing through the cell cycle and proliferating.

-

Upregulation of p21: this compound treatment leads to an increased expression of the cyclin-dependent kinase inhibitor p21.[3] p21 plays a critical role in mediating cell cycle arrest by inhibiting the activity of cyclin-CDK complexes that are necessary for the G1/S transition.

-

Modulation of Transcription Factors: this compound influences the activity of key transcription factors that regulate cell cycle progression. This includes altering the DNA binding activity of Sp1 and NF-κB, both of which are known to regulate the expression of genes involved in cell cycle control.[3]

DAPC Complex Modulation in Cervical Cancer

In cervical cancer cells, this compound has been shown to down-regulate the expression of HDAC class I and II enzymes.[5][7] Furthermore, it influences the expression levels of proteins within the dystrophin-associated protein complex (DAPC).[5][7] The DAPC is involved in cell signaling and maintaining cell integrity, and its modulation by this compound may contribute to the compound's anti-cancer effects in this context.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound from various studies.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (HDAC4-VP16 Reporter Signal) | - | ~5 µM | [1] |

Table 1: this compound Potency

| Cell Line | Concentration | Duration | Effect | Reference |

| NB4 (Human Leukemia) | 10 µM | 24 hours | Increase in G0/G1 phase | [1] |

| NB4 (Human Leukemia) | 20 µM | 48 hours | Significant apoptosis | [4] |

| HeLa (Cervical Cancer) | 20 µM, 30 µM | - | Increase in G0/G1 phase | [5] |

| HL-60, K562 (Human Leukemia) | Not specified | - | Up to 30% differentiation | [3] |

Table 2: Cellular Effects of this compound

| Protein/Gene | Cell Line | Treatment | Change in Expression/Activity | Reference |

| Sp1 | Human Leukemia | This compound | Influenced DNA binding activity | [3] |

| NF-κB | Human Leukemia | This compound | Influenced DNA binding activity | [3] |

| p21 | Human Leukemia | This compound | Increased expression | [3] |

| FasL | Human Leukemia | This compound | Increased expression | [3] |

| HDAC Class I & II | HeLa | This compound | Down-regulation | [5] |

| DAPC components | HeLa | This compound | Altered expression | [5] |

Table 3: Molecular Effects of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of specific proteins (e.g., HDACs, p21, caspases) following this compound treatment.

Protocol:

-

Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Protocol:

-

Cell Harvest: Treated and untreated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Cell Harvest: Treated and untreated cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Data Acquisition: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.

Visualizations of Signaling Pathways and Workflows

This compound Core Signaling Pathway

References

- 1. Inhibition of the function of class IIa HDACs by blocking their interaction with MEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Histone Deacetylase Inhibitor this compound Influences Gene and Protein Expression in Human Promyelocytic Leukemia NB4 Cells via Epigenetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kumc.edu [kumc.edu]

BML-210: A Technical Guide to its Role in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-210, a synthetic benzamide, is a known inhibitor of histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, this compound promotes the acetylation of histones and other proteins, leading to a more open chromatin structure and modulation of gene transcription. This technical guide provides an in-depth overview of the role of this compound in gene expression, summarizing its effects on cellular processes, detailing the experimental protocols used to elucidate its function, and visualizing the key signaling pathways it modulates. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.

Introduction

This compound, also known as N-(2-aminophenyl)-N'-phenyloctanediamide, is a small molecule that has garnered significant interest for its anticancer properties.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[2] This inhibitory activity leads to hyperacetylation, which in turn alters chromatin structure and modulates the expression of a wide array of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[3]

This guide will explore the multifaceted role of this compound in gene expression, presenting quantitative data on its effects, detailing the experimental methodologies used for its characterization, and providing visual representations of the signaling pathways it influences.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Reference |